

Technical Review: Methyl 4-(Ethylamino)-3-hydroxybenzoate

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Compound of Interest

Compound Name:	Methyl 4-(Ethylamino)-3-hydroxybenzoate
CAS No.:	1820609-04-8
Cat. No.:	B1432751

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Advanced Synthon for Heterocyclic Scaffolds in Medicinal Chemistry

Executive Summary

Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8) is a specialized bifunctional intermediate utilized primarily in the synthesis of benzoxazole and benzoxazolone pharmacophores.^{[1][2][3]} Characterized by an ortho-aminoalcohol motif on a benzoate ester core, it serves as a critical "turn" element in drug design, allowing for the construction of rigid bicyclic heterocycles with specific lipophilic profiles (N-ethylation).

This technical guide provides a comprehensive review of its synthetic pathways, reactivity profile, and handling protocols, designed for medicinal chemists optimizing SAR (Structure-Activity Relationship) campaigns.

Chemical Identity & Properties

Property	Specification
IUPAC Name	Methyl 4-(ethylamino)-3-hydroxybenzoate
CAS Number	1820609-04-8
Molecular Formula	C ₁₀ H ₁₃ NO ₃
Molecular Weight	195.22 g/mol
LogP (Predicted)	~2.1 (Moderate Lipophilicity)
pKa (Base)	~4.5 (Aniline nitrogen)
Appearance	Off-white to pale beige solid (Oxidation sensitive)
Solubility	Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water

Synthetic Architecture

The synthesis of **Methyl 4-(ethylamino)-3-hydroxybenzoate** is most reliably achieved via Reductive Amination of the parent compound, Methyl 4-amino-3-hydroxybenzoate (Orthocaine). This route minimizes over-alkylation (quaternization) and preserves the sensitive phenolic hydroxyl group.

Primary Route: Reductive Amination

This protocol utilizes acetaldehyde and a borohydride reducing agent to introduce the ethyl group selectively.

Reaction Scheme Logic:

- **Condensation:** The primary amine (Orthocaine) reacts with acetaldehyde to form a hemiaminal/imine intermediate.
- **Reduction:** In situ reduction with Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride. STAB is preferred for its selectivity in the presence of esters.

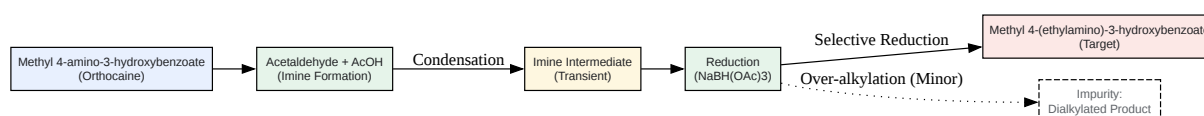
Detailed Protocol (Self-Validating)

- Precursor: Methyl 4-amino-3-hydroxybenzoate (1.0 eq)
- Reagents: Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic).
- Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

- Dissolution: Charge a flame-dried reaction vessel with Methyl 4-amino-3-hydroxybenzoate and anhydrous DCE (0.1 M concentration) under Nitrogen.
- Activation: Add Acetic Acid (1-2 drops) to catalyze imine formation.
- Addition: Add Acetaldehyde dropwise at 0°C. Stir for 30 minutes to allow equilibrium.
- Reduction: Add STAB portion-wise over 20 minutes. Critical: Maintain temperature <10°C to prevent side reactions.
- Monitoring: Monitor via TLC (50% EtOAc/Hexane). Product will be less polar than the starting amine but distinct from the dialkylated impurity.
- Quench: Quench with saturated NaHCO₃ solution.
- Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Visualization of Synthetic Workflow



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Figure 1: Reductive amination pathway for the synthesis of the target compound, highlighting the transient imine intermediate.

Applications in Drug Discovery

The core value of **Methyl 4-(ethylamino)-3-hydroxybenzoate** lies in its ability to undergo cyclization reactions to form heterocycles found in kinase inhibitors and GPCR ligands.

Divergent Synthesis: Benzoxazole Formation

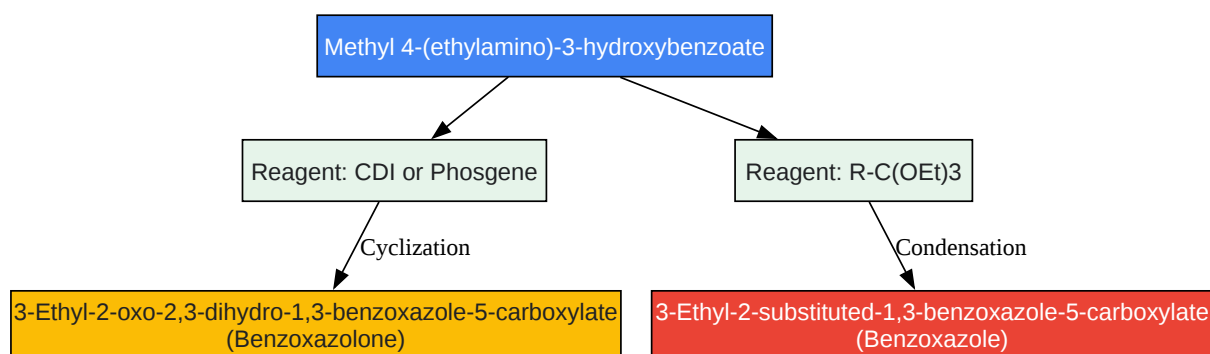
The ortho-aminoalcohol moiety is a classic precursor for Benzoxazoles. The N-ethyl group provides a pre-installed substituent on the nitrogen, leading to 3-ethyl-2-substituted-benzoxazol-5-carboxylates.

- Pathway A (Carbonyl Insertion): Reaction with Phosgene or CDI (Carbonyldiimidazole) yields Benzoxazol-2-ones.
- Pathway B (Orthoester Cyclization): Reaction with Triethyl orthoformate yields Benzoxazoles.

Mechanism of Action (Scaffold Utility)

In kinase inhibitors (e.g., EGFR or HER2 targets), the benzoxazole core often mimics the adenine ring of ATP. The ester group at position 5 (derived from the benzoate) serves as a handle for further elaboration (e.g., conversion to an amide or alcohol) to interact with the solvent-exposed region of the binding pocket.

Visualization of Reactivity Landscape



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Figure 2: Divergent synthetic utility showing the transformation of the precursor into two distinct heterocyclic scaffolds.

Analytical Characterization & QC

To ensure scientific integrity, the following analytical markers must be verified.

Technique	Expected Signal / Marker	Mechanistic Insight
¹ H NMR (DMSO-d ₆)	<p>δ 1.20 (t, 3H): Methyl of ethyl group. δ 3.15 (q, 2H): Methylene of ethyl group. δ 3.80 (s, 3H): Methyl ester. δ 5.5-6.0 (br s, 1H): N-H proton (coupled to CH₂).</p>	Confirms N-alkylation. The coupling of the N-H proton to the methylene quartet is definitive proof of mono-alkylation.
IR Spectroscopy	<p>3300-3400 cm⁻¹: O-H / N-H stretch. 1690-1710 cm⁻¹: Ester C=O stretch.</p>	Absence of sharp primary amine doublets (approx 3400/3500) indicates conversion to secondary amine.
Mass Spectrometry	[M+H] ⁺ = 196.23	Primary ion peak.

Safety & Handling (E-E-A-T)

Hazard Classification:

- Skin/Eye Irritant: Phenolic esters are irritants.[4]
- Sensitizer: Aminophenol derivatives can cause contact dermatitis.

Storage Protocol:

- Atmosphere: Store under Argon or Nitrogen. Aminophenols are prone to oxidation (browning) upon exposure to air.
- Temperature: 2-8°C (Refrigerated).
- Stability: Stable for >12 months if kept dry and dark. Hydrolysis of the methyl ester may occur in humid conditions.

References

- PubChem. (n.d.).[4] **Methyl 4-(ethylamino)-3-hydroxybenzoate** (Compound Summary). National Library of Medicine. Retrieved from [[Link](#)][1][2]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. *Journal of Organic Chemistry*, 61(11), 3849-3862. (Foundational protocol for STAB reduction cited in Section 3.1). Retrieved from [[Link](#)]

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Sources

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- [4. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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